
Tryptanthrin
Overview
Description
Mechanism of Action
Target of Action
Tryptanthrin is a natural indole quinazoline alkaloid that has been found to exhibit a broad spectrum of biological activities . It has been reported to have various biological and pharmacological activities, including anti-microbial, anti-inflammatory, immunomodulatory, and anti-tumor effects It has been shown to have inhibitory effects on various human cancer cell lines .
Mode of Action
This compound interacts with its targets to induce a series of cellular changes. For instance, it has been shown to suppress the proliferation of murine myeloid leukemia cells in a dose- and time-dependent manner . Moreover, it has been found to induce apoptosis and autophagy in non-small cell lung cancer (NSCLC) cells .
Biochemical Pathways
This compound affects several biochemical pathways. In NSCLC cells, it has been shown to modulate the levels of Bcl2 family members, disrupt the mitochondrial membrane potential, suppress the expression of cyclin D1, and increase the expression of p21 . These changes lead to cell cycle arrest in the G2/M phase . Furthermore, this compound has been found to increase the transformation from LC3-I to LC3-II, suggesting the induction of autophagy .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis and autophagy, cell cycle arrest, and inhibition of cell proliferation . For instance, in NSCLC cells, this compound has been shown to induce apoptosis, trigger autophagy, and inhibit cell proliferation . In murine myeloid leukemia cells, it has been found to cause cell cycle arrest and trigger cell differentiation .
Biochemical Analysis
Biochemical Properties
Tryptanthrin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound inhibits the activities of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), nitric oxide synthase (NOS), and prostaglandin E2 (PGE2) expression . These interactions are crucial for its anti-inflammatory and anticancer effects. This compound also binds with different metal ions to form complexes that exhibit higher anticancer activities compared to this compound alone .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit the proliferation of murine myeloid leukemia cells by causing cell cycle arrest and inducing differentiation . In lipopolysaccharide-stimulated BV2 microglial cells, this compound significantly inhibits the expression of inducible nitric oxide synthase (iNOS) and COX-2, reducing the levels of their products, nitric oxide (NO) and PGE2 . Additionally, this compound downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) .
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. This compound inhibits the nuclear factor-kappa B (NF-κB) pathway by preventing the phosphorylation and degradation of the inhibitor of kappa B-alpha (IκB-α) protein, thereby inhibiting the DNA binding activity of NF-κB . It also suppresses the activation of the p38 mitogen-activated protein kinase (MAPK) pathway and inhibits the Toll-like receptor 4 (TLR4) and myeloid differentiation primary response 88 (MyD88) protein expression . These interactions contribute to its anti-inflammatory and anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability and maintains its biological activity over extended periods. In in vitro studies, this compound has shown consistent inhibition of inflammatory mediators and cytokines over time . In in vivo studies, this compound has demonstrated long-term anti-inflammatory and anticancer effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In murine models of rheumatoid arthritis, this compound significantly attenuated the development of collagen-induced arthritis and collagen-antibody-induced arthritis . Higher doses of this compound were more effective in reducing inflammation and joint damage. At very high doses, this compound may exhibit toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It regulates purine metabolism, arachidonic acid metabolism, and tryptophan metabolism . This compound’s interaction with these pathways contributes to its anti-inflammatory and anticancer properties. It also affects metabolic flux and metabolite levels, further influencing cellular functions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for its biological activity and therapeutic effects .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is known to inhibit the nuclear translocation of NF-κB p65 and promote the nuclear expression of nuclear factor erythroid 2-related factor 2 (Nrf2) . These interactions are vital for its anti-inflammatory and antioxidant effects. This compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tryptanthrin can be synthesized through several methods. One common synthetic route involves the cyclization of isatoic anhydride with isatin in the presence of a base. This reaction typically occurs under reflux conditions in a suitable solvent such as ethanol or methanol . Another method involves the oxidative cyclization of indole derivatives with appropriate oxidizing agents like potassium permanganate or manganese dioxide .
Industrial Production Methods: Industrial production of this compound often employs large-scale extraction from natural sources, followed by purification processes such as crystallization and chromatography. The extraction process typically involves solvents like ethanol or methanol to isolate the compound from plant materials .
Chemical Reactions Analysis
Types of Reactions: Tryptanthrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinazoline derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield dihydro derivatives, often using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen, leading to the formation of various substituted this compound derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Quinazoline derivatives.
Reduction: Dihydrothis compound.
Substitution: N-substituted this compound derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its role in inhibiting leukotriene biosynthesis, making it a potential anti-inflammatory agent.
Medicine: Explored for its anticancer properties, particularly in sensitizing resistant cancer cell lines to cytotoxic agents. It also shows promise as an antibacterial, antifungal, and antiviral agent.
Industry: Utilized in the development of new pharmaceuticals and as a natural dye in textile industries.
Comparison with Similar Compounds
Tryptanthrin is unique among indole alkaloids due to its broad spectrum of biological activities and its ability to be easily modified to enhance its properties. Similar compounds include:
Indirubin: Another indole alkaloid with anticancer and anti-inflammatory properties.
Isatin: A precursor in the synthesis of this compound, known for its antimicrobial and anticancer activities.
Quinazoline: A structural analog with various pharmacological activities, including anticancer and anti-inflammatory effects.
This compound stands out due to its potent leukotriene inhibition and its ability to sensitize resistant cancer cell lines, making it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
indolo[2,1-b]quinazoline-6,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O2/c18-13-10-6-2-4-8-12(10)17-14(13)16-11-7-3-1-5-9(11)15(17)19/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQVWGVXDIPORV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4C(=O)C3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157431 | |
| Record name | Tryptanthrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13220-57-0 | |
| Record name | Tryptanthrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13220-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tryptanthrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013220570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tryptanthrin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tryptanthrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRYPTANTHRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6E3F2U66 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

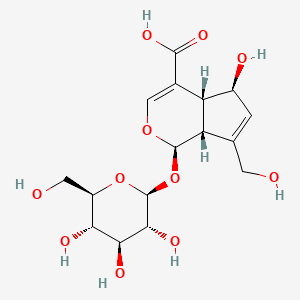
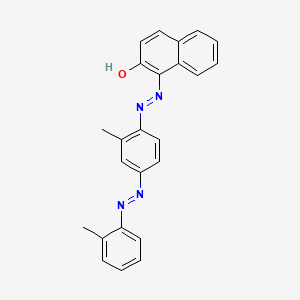
![methyl (2S)-5,7-dichloro-5'-methoxy-6-methyl-3,3'-dioxo-4-[[(1R,4R,5R,6S)-4,5,6-trihydroxy-2-methoxycarbonyl-1-cyclohex-2-enyl]oxy]spiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate](/img/structure/B1681527.png)

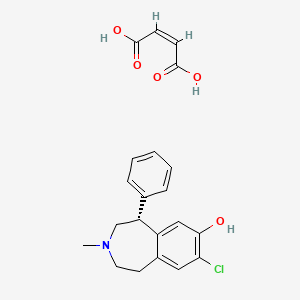


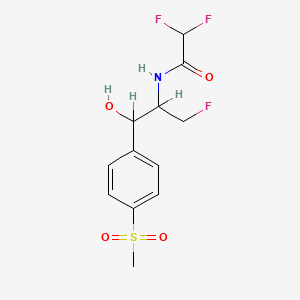
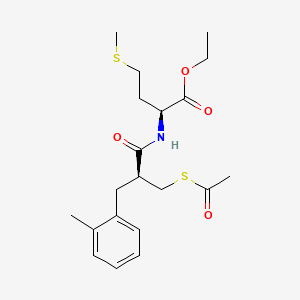
![4-Chloro-6-methoxy-3-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B1681540.png)
![2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1681541.png)
![[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone](/img/structure/B1681542.png)

